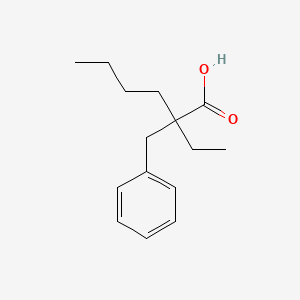

2-Benzyl-2-ethylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5343-58-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-benzyl-2-ethylhexanoic acid |

InChI |

InChI=1S/C15H22O2/c1-3-5-11-15(4-2,14(16)17)12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,17) |

InChI Key |

USYWLBCFBXHVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Fundamental Synthetic Approaches to 2-Benzyl-2-ethylhexanoic Acid

The construction of the sterically hindered quaternary center in this compound can be approached through several fundamental synthetic strategies. These include direct carboxylation, sequential alkylation at the alpha-position, and specific benzylation reactions.

Exploration of Direct Carboxylation Routes

Direct carboxylation involves the introduction of a carboxyl group onto a pre-existing molecular framework. In the context of this compound, a hypothetical direct carboxylation could be envisioned starting from a precursor like 2-ethyl-1-phenylhexane. This transformation would involve the activation of the tertiary C-H bond at the benzylic position followed by reaction with a carboxylating agent such as carbon dioxide.

However, the direct carboxylation of unactivated tertiary C-H bonds is a challenging transformation, often requiring harsh reaction conditions or specialized catalytic systems. While methods for the carboxylation of certain substrates exist, such as the Kolbe-Schmitt reaction for phenols, direct carboxylation of simple alkanes is less developed. acs.org The reaction would likely suffer from low reactivity and potential side reactions, such as oxidation of the benzyl (B1604629) group.

A plausible, though likely low-yielding, approach could involve the generation of an organometallic intermediate from 2-ethyl-1-phenylhexane, for example, through deprotonation with a very strong base or via a C-H activation catalyst, which could then react with carbon dioxide.

Table 1: Hypothetical Direct Carboxylation of 2-Ethyl-1-phenylhexane

| Entry | Precursor | Reagents | Conditions | Product | Proposed Yield (%) |

| 1 | 2-Ethyl-1-phenylhexane | 1. s-BuLi, TMEDA 2. CO₂ | THF, -78 °C to rt | This compound | < 10 |

| 2 | 2-Ethyl-1-phenylhexane | Pd(OAc)₂, P(t-Bu)₃, CO₂ | Toluene, 150 °C | This compound | 5 - 15 |

Note: The data in this table is hypothetical and represents plausible outcomes based on general knowledge of carboxylation reactions.

Investigation of Alkylation Strategies at the Alpha-Position

A more conventional and likely successful approach to this compound involves the sequential alkylation of a simpler carboxylic acid derivative at the alpha-position. mdpi.comyoutube.com This strategy typically begins with a less substituted precursor, such as hexanoic acid or its ester, and introduces the ethyl and benzyl groups in a stepwise manner.

The key to this approach is the generation of an enolate at the alpha-position of the carboxylic acid or its ester. youtube.com This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure quantitative and irreversible deprotonation. youtube.com The resulting enolate can then be reacted with an appropriate electrophile, such as an ethyl halide or a benzyl halide.

To synthesize this compound, one could start with hexanoic acid. The acid would first be converted to its dianion by treatment with two equivalents of a strong base like LDA. The first alkylation would introduce the ethyl group using ethyl iodide. A second deprotonation at the now mono-substituted alpha-position, followed by reaction with benzyl bromide, would yield the desired product after acidic workup. Alternatively, starting with an ester of hexanoic acid, such as methyl hexanoate, would require sequential deprotonation and alkylation steps.

Table 2: Representative α-Alkylation of a Hexanoic Acid Derivative

| Entry | Starting Material | Step 1 Reagents | Step 2 Reagents | Product | Representative Yield (%) |

| 1 | Methyl hexanoate | 1. LDA, THF, -78 °C 2. Ethyl iodide | 1. LDA, THF, -78 °C 2. Benzyl bromide | Methyl 2-benzyl-2-ethylhexanoate | 60 - 80 (over two steps) |

| 2 | Hexanoic acid | 1. 2 eq. LDA, THF, -78 °C 2. Ethyl iodide | 1. LDA, THF, -78 °C 2. Benzyl bromide | This compound | 50 - 70 (over two steps) |

Note: The data in this table is representative of typical yields for α-alkylation reactions of esters and carboxylic acids.

Examination of Benzylation Reactions for Structural Elaboration

A closely related strategy focuses on the benzylation of a pre-functionalized substrate, namely 2-ethylhexanoic acid or its corresponding ester. acs.orgarkat-usa.org This approach simplifies the synthesis to a single alkylation step to form the quaternary carbon. Similar to the general alkylation strategy, this involves the formation of an enolate from 2-ethylhexanoic acid or its ester, followed by quenching with a benzyl halide. acs.org

The success of this reaction is highly dependent on the choice of base and reaction conditions to overcome the steric hindrance at the alpha-position. Strong bases such as LDA or potassium hydride are typically employed. youtube.com The reactivity of the benzylating agent is also crucial, with benzyl iodide or bromide being preferred over the chloride. google.com

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, both homogeneous and heterogeneous catalysis could offer significant advantages.

Homogeneous Catalysis for Stereocontrol

For a chiral molecule like this compound, achieving stereocontrol is a significant challenge. Homogeneous catalysis, particularly asymmetric catalysis, provides powerful tools to address this. rsc.orgnih.gov An enantioselective synthesis could be achieved through the alkylation of a prochiral enolate using a chiral catalyst.

One approach involves the use of a chiral phase-transfer catalyst. mdpi.comorganic-chemistry.org In this scenario, the enolate of a 2-ethylhexanoic acid ester could be generated in a biphasic system (e.g., aqueous NaOH and an organic solvent) and then complexed with a chiral quaternary ammonium (B1175870) salt. mdpi.comacsgcipr.org This chiral ion pair would then react with a benzyl halide, with the chiral catalyst directing the approach of the electrophile to favor one enantiomer of the product. organic-chemistry.org

Another strategy involves the use of chiral metal complexes as catalysts. For instance, a chiral lithium amide base could be used for the deprotonation step, leading to a chiral enolate that would then react with the benzyl halide. acs.org

Table 3: Hypothetical Asymmetric Benzylation using a Chiral Phase-Transfer Catalyst

| Entry | Substrate | Catalyst | Base | Benzylating Agent | Enantiomeric Excess (ee, %) |

| 1 | Methyl 2-ethylhexanoate (B8288628) | (S,S)-3,4,5-Trifluorophenyl-NAS-bromide | 50% aq. NaOH | Benzyl bromide | 70 - 90 |

| 2 | t-Butyl 2-ethylhexanoate | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | Benzyl chloride | 80 - 95 |

Note: The data in this table is hypothetical and based on reported enantioselectivities for similar asymmetric alkylations.

Heterogeneous Catalysis for Reaction Efficiency

Heterogeneous catalysts offer advantages in terms of catalyst recovery, recyclability, and process simplification, which are particularly important for industrial applications. phasetransfer.com While less common for the synthesis of complex carboxylic acids, heterogeneous systems could be envisioned for the alkylation steps.

For example, a solid-supported base could be used to generate the enolate of a 2-ethylhexanoic acid ester. This could involve an ion-exchange resin with basic functionalities or an inorganic base like potassium carbonate supported on alumina. The reaction would be carried out by passing a solution of the ester and benzyl halide through a packed-bed reactor containing the solid catalyst. This would allow for a continuous flow process and easy separation of the product from the catalyst.

Organocatalysis in Enantioselective Synthesis

The creation of chiral molecules with a specific three-dimensional arrangement is a cornerstone of modern chemical synthesis, particularly for pharmaceuticals and materials science. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for achieving enantioselectivity without relying on metal-based catalysts. For α,α-disubstituted carboxylic acids like this compound, organocatalysis offers promising pathways to control the formation of the quaternary stereocenter.

The asymmetric synthesis of α-stereogenic carboxylic acids is a significant area of research, as these structures form the backbone of many natural products and therapeutic agents. rsc.org Organocatalytic methods have been developed for the enantioselective α-alkylation of aldehydes and ketones, which can be precursors to carboxylic acids. acs.orgnih.govresearchgate.net These reactions often involve the formation of a chiral enamine intermediate from the reaction of a carbonyl compound with a chiral secondary amine catalyst, such as a derivative of the amino acid proline. acs.orgyoutube.com This chiral enamine then reacts with an electrophile, with the catalyst directing the approach of the electrophile to create one enantiomer preferentially.

While direct catalytic asymmetric α-alkylation of a carboxylic acid derivative is challenging, strategies involving chiral auxiliaries have been successfully employed. For instance, the enantiomers of 2-ethylhexanoic acid have been prepared via asymmetric synthesis using the chiral auxiliaries (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively). nih.gov Another approach involves the asymmetric alkylation of oxazolones or imidazolones which serve as α-amino acid equivalents, allowing for the construction of tetrasubstituted stereogenic centers. nih.govacs.org

Recent advancements have also focused on photoredox organocatalysis, which combines the stereocontrol of organocatalysis with the ability of photoredox catalysts to generate reactive radical species from otherwise unreactive precursors under mild conditions. acs.orgnih.govprinceton.edu This dual catalytic system has been successfully applied to the enantioselective α-alkylation of aldehydes, demonstrating its potential for creating complex chiral centers. nih.govprinceton.edu

Table 1: Examples of Organocatalytic Approaches for Asymmetric α-Alkylation

| Catalyst Type | Substrate Class | Electrophile | Key Feature | Ref |

| Chiral Secondary Amine (e.g., Proline-derived) | Aldehydes, Ketones | Alkyl Halides | Forms chiral enamine intermediate to guide stereoselective alkylation. | acs.orgyoutube.com |

| Chiral Phase-Transfer Catalyst | 5H-oxazol-4-ones | Benzyl Bromides | Enables highly enantioselective alkylation to form dialkylated α-hydroxy carboxylic acids. | nih.gov |

| Photoredox/Organocatalyst Dual System | Aldehydes | α-Bromo Cyanoalkyls | Synergistic catalysis allows for enantioselective α-cyanoalkylation under visible light. | nih.govprinceton.edu |

| Chiral Auxiliaries (RAMP/SAMP) | Hydrazones | Alkyl Halides | Stoichiometric chiral auxiliaries direct the alkylation, followed by removal to yield the chiral acid. | nih.gov |

Functional Group Transformations of this compound

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups, enabling the synthesis of diverse derivatives.

Esterification is a fundamental transformation of carboxylic acids, yielding esters that are valuable as plasticizers, solvents, and intermediates. The reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible, and to achieve high yields, the equilibrium is often shifted towards the product side by removing water or using an excess of one reactant. chemguide.co.ukchemguide.co.uk

For a sterically hindered carboxylic acid like this compound, direct acid-catalyzed esterification may be slow. Alternative methods can be employed for more efficient ester synthesis. One such method is the reaction with acyl chlorides or acid anhydrides, which are more reactive than the parent carboxylic acid. chemguide.co.uk Another mild and effective method involves using reagents like 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to an alcohol under neutral conditions. beilstein-journals.org

Enzyme-catalyzed esterification offers a green alternative, often proceeding under mild conditions with high selectivity. For example, the immobilized lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol. researchgate.netresearchgate.net Such biocatalytic methods are increasingly important in industrial applications.

Table 2: Selected Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Key Features | Ref |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat | Reversible; often requires removal of water to drive to completion. | chemguide.co.ukyoutube.com |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Typically mild to moderate temperatures | Two-step process; acyl chloride is highly reactive. | chemguide.co.uk |

| Acid Anhydride Route | Acid Anhydride, Alcohol | Warming may be required | Slower than acyl chloride route but avoids corrosive reagents. | chemguide.co.uk |

| Biocatalysis | Alcohol, Immobilized Lipase (e.g., Novozym® 435) | Mild temperatures, often solvent-free or in organic solvent | High selectivity, environmentally benign conditions. | researchgate.netresearchgate.net |

Amides are another crucial class of carboxylic acid derivatives, with applications ranging from polymers to pharmaceuticals. rasayanjournal.co.in The most direct method for amide synthesis is the reaction of a carboxylic acid with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires high temperatures to drive off the water formed and shift the equilibrium towards the amide product.

On an industrial scale, the synthesis of amides like 2-ethylhexanamide (B1203107) often involves reacting 2-ethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent. For laboratory-scale synthesis, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or Yamazaki-Higashi phosphorylation conditions can be used to facilitate amide bond formation under milder conditions. rasayanjournal.co.in

The resulting amide products are characterized using a suite of analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the amide functional group. Key signals include the N-H stretch (for primary and secondary amides) and the strong C=O stretch (amide I band). rasayanjournal.co.inchemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure. The protons on the carbon alpha to the carbonyl and the N-H protons give characteristic signals in the ¹H NMR spectrum, while the carbonyl carbon shows a distinct resonance in the ¹³C NMR spectrum. rasayanjournal.co.inchemmethod.com

Mass Spectrometry (MS): This technique determines the molecular weight of the amide and provides information about its structure through fragmentation patterns. Under electron ionization (EI), the molecular ion peak is observed, along with characteristic fragment ions resulting from cleavage of bonds adjacent to the carbonyl group.

Table 3: General Amidation Methods and Characterization Techniques

| Method | Reagents | Key Features | Characterization Technique | Key Observables | Ref |

| Direct Thermal Condensation | Amine/Ammonia | High temperatures required to remove water. | FT-IR Spectroscopy | C=O stretch (amide I), N-H stretch. | rasayanjournal.co.inchemmethod.com |

| Coupling Agent (e.g., DCC) | Amine, Coupling Agent | Milder conditions, good yields. | ¹H NMR Spectroscopy | Signals for α-protons, N-H proton. | rasayanjournal.co.inchemmethod.com |

| Yamazaki-Higashi Phosphorylation | Diamine, Triphenyl Phosphite, Pyridine | Direct polycondensation method for polyamides. | ¹³C NMR Spectroscopy | Resonance of the carbonyl carbon. | rasayanjournal.co.in |

| From Acyl Chlorides | Amine | Highly reactive, often gives high yields. | Mass Spectrometry | Molecular ion peak, fragmentation pattern. |

The reduction of carboxylic acids and their derivatives opens pathways to other important classes of organic compounds, primarily alcohols and aldehydes. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents. britannica.com

The most common and effective reagent for the reduction of carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.orglibretexts.org The reaction proceeds via a hydride attack on the carbonyl carbon, ultimately replacing the C=O group with a CH₂OH group. In the case of this compound, this reduction would yield 2-benzyl-2-ethylhexan-1-ol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org Borane (BH₃) is another reagent capable of reducing carboxylic acids to primary alcohols. britannica.com

The reduction of a carboxylic acid to an aldehyde is a more delicate transformation because aldehydes are typically more reactive towards reducing agents than the starting carboxylic acid. libretexts.orglibretexts.org Therefore, direct reduction to an aldehyde is challenging and often proceeds through a more reactive derivative. A common strategy involves first converting the carboxylic acid to an acyl chloride, which can then be reduced to an aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), at low temperatures. libretexts.org

Table 4: Reduction Reactions of Carboxylic Acids

| Product | Reagent(s) | Substrate | Conditions | Key Features | Ref |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Typically in an ether solvent (e.g., THF), followed by aqueous workup. | Powerful, non-selective reducing agent. | britannica.comlibretexts.orglibretexts.org |

| Primary Alcohol | Borane (BH₃) | Carboxylic Acid | Often used as a THF complex (BH₃·THF). | More selective than LiAlH₄; does not reduce esters as readily. | britannica.com |

| Aldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAl(Ot-Bu)₃H | Carboxylic Acid | Two-step process; reduction of the intermediate acyl chloride at low temperature (e.g., -78 °C). | Use of a sterically hindered, less reactive hydride prevents over-reduction to the alcohol. | libretexts.org |

| Primary Alcohol | Catalytic Hydrogenation | Amide | Hydrogen gas with a metal catalyst. | An alternative route to amines from amides, which are derived from carboxylic acids. | britannica.com |

Spectroscopic and Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

Despite extensive searches of scientific literature and chemical databases, detailed spectroscopic and structural characterization data for the chemical compound this compound remains unavailable in the public domain. This scarcity of information precludes the in-depth analysis required to fulfill a comprehensive examination of its molecular structure and properties.

While the existence of this compound is confirmed by its registration with the Chemical Abstracts Service (CAS) under the number 5343-58-8, no corresponding experimental or predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), has been published or deposited in accessible repositories.

The requested detailed analysis, which would involve the interpretation of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques (COSY, HSQC, HMBC) for structural elucidation, as well as high-resolution and tandem mass spectrometry for molecular weight and fragmentation analysis, cannot be performed without the foundational spectral data.

Scientific investigation into a specific chemical compound relies heavily on the availability of such data to accurately determine its atomic connectivity, three-dimensional structure, and chemical behavior. The absence of this information for this compound means that a scientifically rigorous article detailing its specific spectroscopic characteristics cannot be generated at this time.

Further research and publication by the scientific community would be necessary to provide the data required for the advanced spectroscopic and structural characterization of this particular compound.

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 2 Ethylhexanoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Ionization Techniques (ESI, EI) and Their Applicability

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For a molecule like 2-Benzyl-2-ethylhexanoic acid, both soft and hard ionization techniques are applicable, with Electrospray Ionization (ESI) and Electron Ionization (EI) being the most common.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. massbank.eu This fragmentation pattern serves as a molecular fingerprint. For this compound (Molecular Weight: 234.33 g/mol ), the EI mass spectrum is predicted to show a molecular ion peak at m/z 234. Key fragmentation pathways would include:

Benzylic Cleavage: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the Cα-Cβ bond to form the highly stable benzyl (B1604629) cation or tropylium (B1234903) ion at m/z 91 . This is often the base peak in the spectrum.

Loss of the Carboxyl Group: Cleavage of the C-COOH bond would result in a fragment ion at m/z 189 ([M-COOH]⁺).

Loss of the Ethyl Group: Loss of the ethyl radical would yield a fragment at m/z 205 ([M-C₂H₅]⁺).

McLafferty Rearrangement: A hydrogen atom from the hexanoic acid chain can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

For comparison, the EI mass spectrum of the related compound 2-ethylhexanoic acid shows prominent peaks at m/z 88, 73, and 116, corresponding to fragmentation of the aliphatic structure. massbank.eu The presence of a strong m/z 91 peak would be a definitive indicator of the benzyl group in this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and less volatile molecules. It imparts minimal excess energy, typically resulting in the observation of the intact molecular ion with little to no fragmentation.

Negative Ion Mode: In this mode, this compound, being a carboxylic acid, readily deprotonates to form the [M-H]⁻ ion at m/z 233 . This is the most common and expected observation.

Positive Ion Mode: While less common for free acids, protonated molecules [M+H]⁺ at m/z 235 or adducts with cations from the solvent, such as sodium [M+Na]⁺ at m/z 257 , can be observed.

The applicability of ESI is particularly high when analyzing samples from liquid chromatography (LC-MS), allowing for the quantification of the compound in complex mixtures.

| Ionization Technique | Expected Key Ions (m/z) for this compound | Applicability & Insights |

| Electron Ionization (EI) | 234 [M]⁺•, 205 [M-C₂H₅]⁺, 189 [M-COOH]⁺, 91 [C₇H₇]⁺ | Provides definitive structural information and a unique fragmentation fingerprint. Ideal for pure samples analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). |

| Electrospray Ionization (ESI) | 233 [M-H]⁻, 235 [M+H]⁺, 257 [M+Na]⁺ | Determines molecular weight with high accuracy and minimal fragmentation. Suitable for LC-MS analysis and studies in solution. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For this compound, the IR spectrum is dominated by the carboxylic acid group and the benzyl substituent. The NIST database provides an IR spectrum for the related 2-ethylhexanoic acid, which serves as a baseline for predicting the spectrum of the title compound. nist.gov

Predicted IR Bands for this compound:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group are anticipated just above 3000 cm⁻¹ (approx. 3030-3085 cm⁻¹ ). Aliphatic C-H stretches from the ethyl and hexyl moieties will appear as strong bands in the 2850-2960 cm⁻¹ region.

C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹ .

C=C Stretches: Aromatic ring stretching from the benzyl group will produce two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and result in strong bands in the 1210-1320 cm⁻¹ and 1400-1440 cm⁻¹ regions, respectively. A broad band centered around 920 cm⁻¹ due to the out-of-plane O-H bend of the dimer is also characteristic.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The benzyl group's aromatic ring breathing mode, typically around 1000 cm⁻¹ , is expected to produce a strong and sharp signal in the Raman spectrum. Aliphatic C-H and the C=O group are also Raman active. While a computed Raman spectrum is available for sodium 2-ethylhexanoate (B8288628), experimental data for the free acid is less common. spectrabase.com

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | **Predicted Raman Frequency (cm⁻¹) ** | Associated Functional Group |

| O-H Stretch | 2500-3300 (very broad, strong) | Weak | Carboxylic Acid (Dimer) |

| Aromatic C-H Stretch | 3030-3085 (medium) | Strong | Benzyl Group |

| Aliphatic C-H Stretch | 2850-2960 (strong) | Strong | Ethyl and Hexyl Chains |

| C=O Stretch | 1700-1725 (very strong) | Medium-Strong | Carboxylic Acid |

| Aromatic C=C Stretch | 1450-1600 (variable) | Strong | Benzyl Group |

| C-O Stretch | 1210-1320 (strong) | Weak | Carboxylic Acid |

Chiroptical Spectroscopy for Stereochemical Assignment

The C2 carbon atom of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for distinguishing between these enantiomers and assigning their absolute configuration (R or S). jascoinc.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. photophysics.com A CD spectrum is obtained only for optically active compounds, with enantiomers producing mirror-image spectra. The key chromophores in this compound are the carboxyl group and the phenyl ring of the benzyl substituent.

Carboxyl Chromophore: The n → π* transition of the carbonyl group, which is electronically forbidden but magnetically allowed, typically gives rise to a CD signal (a Cotton effect) in the 210-220 nm region. nih.gov

Phenyl Chromophore: The aromatic ring has π → π* transitions that are also CD-active. These typically appear in the far-UV region, with a strong band around 190-210 nm and weaker, fine-structured bands in the near-UV region (250-270 nm ). photophysics.com

To perform CD analysis, the racemic mixture of this compound must first be resolved into its pure (R) and (S) enantiomers. The sign and intensity of the observed Cotton effects in the CD spectrum can then be used to assign the absolute configuration, often by comparing the experimental spectrum to those of structurally similar compounds or to theoretical spectra generated by computational methods like Time-Dependent Density Functional Theory (TD-DFT).

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. rsc.org An ORD curve shows the magnitude and sign of this rotation across a range of wavelengths.

The relationship between CD and ORD is described by the Kronig-Kramers transforms. A CD peak (a Cotton effect) corresponds to the peak or trough of an anomalous curve in the ORD spectrum. rsc.org Therefore, the same electronic transitions from the carboxyl and phenyl chromophores that give rise to signals in the CD spectrum will produce a complex ORD curve.

For this compound, measuring the ORD curve for each pure enantiomer would show curves that are equal in magnitude but opposite in sign at all wavelengths. The sign of the Cotton effect in the ORD spectrum provides the same stereochemical information as a CD spectrum and can be used to correlate the configuration of the molecule with known standards.

Computational Chemistry and Theoretical Studies on 2 Benzyl 2 Ethylhexanoic Acid

Electronic Structure Calculations: A Theoretical Overview

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons within a molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 2-benzyl-2-ethylhexanoic acid, DFT would be employed to predict its most stable three-dimensional shape (molecular geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms.

Furthermore, DFT calculations would yield a variety of electronic properties. These properties are crucial for understanding the molecule's behavior in chemical reactions. A typical output from such a study would include:

| Electronic Property | Description |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Un |

Interactions of 2 Benzyl 2 Ethylhexanoic Acid in Biochemical Contexts

Investigating Enzyme-Substrate Interactions in Non-Physiological Systems

No studies detailing the interactions of 2-Benzyl-2-ethylhexanoic acid with enzyme systems were identified.

Kinetic Studies of Model Enzyme Reactions

There is no available information on the kinetic parameters (e.g., K_m, V_max) of this compound with any model enzyme systems.

Binding Affinity Determinations with Purified Enzyme Systems

Data regarding the binding affinity (e.g., K_d, IC_50) of this compound to any purified enzymes is not present in the current body of scientific literature.

Biochemical Transformation Pathways In Vitro (excluding clinical human trials)

No research has been published on the in vitro biochemical transformation of this compound.

Identification of Potential Metabolites (excluding human metabolism for safety/adverse effects)

There are no studies that identify potential metabolites of this compound resulting from in vitro biochemical assays.

Role of Specific Enzyme Classes in Transformation (excluding human-specific enzymes or pathways related to safety/adverse effects)

Information on the specific enzyme classes (e.g., cytochrome P450s, hydrolases) that may be involved in the transformation of this compound is not available.

Environmental Chemical Pathways and Degradation of 2 Benzyl 2 Ethylhexanoic Acid

Biotic Transformation Pathways in Model Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often a primary pathway for the removal of organic pollutants from the environment.

There are no specific studies on the microbial degradation of 2-Benzyl-2-ethylhexanoic acid. However, based on its structure, a plausible biodegradation pathway can be proposed by considering the microbial metabolism of its constituent parts: the 2-ethylhexanoic acid moiety and the benzyl (B1604629) group.

The 2-ethylhexanoic acid moiety is known to be biodegradable, although it can be more resistant to degradation than linear fatty acids. Some microorganisms, such as certain species of Mycobacterium, have been shown to degrade compounds containing the 2-ethylhexyl group. ifremer.fr The degradation of 2-ethylhexanoic acid is thought to proceed via β-oxidation, similar to other fatty acids. bfr-meal-studie.de

The benzyl group is also susceptible to microbial attack. The biodegradation of n-alkylbenzenes often starts with the oxidation of the alkyl chain, followed by the degradation of the aromatic ring. nih.gov Alternatively, some bacteria can directly attack the aromatic ring. The biodegradation of benzyl benzoate (B1203000) by Pseudomonas desmolyticum proceeds through the formation of benzaldehyde (B42025) and benzoic acid. nih.gov

Therefore, it is plausible that the microbial degradation of this compound could be initiated by either the oxidation of the benzyl group or the degradation of the ethylhexanoic acid chain. A likely pathway would involve the initial oxidation of the benzyl group to a hydroxylated intermediate, followed by cleavage to form benzoic acid and 2-ethyl-2-hydroxyhexanoic acid, which would then be further degraded.

As no direct studies on the microbial degradation of this compound have been conducted, the identification of its microbial metabolites is speculative. Based on the plausible degradation pathways discussed above, a number of potential metabolites can be hypothesized.

Table 3: Hypothetical Microbial Metabolites of this compound

| Proposed Metabolite | Potential Precursor Reaction |

| Benzoic acid | Oxidation and cleavage of the benzyl group. |

| 2-Ethyl-2-hydroxyhexanoic acid | Hydroxylation of the tertiary carbon or product of benzyl group cleavage. |

| 2-Ethylhexanoic acid | Cleavage of the benzyl group. |

| Catechol | Further degradation of benzoic acid. |

| Adipic acid | β-oxidation of the hexanoic acid chain after initial transformations. |

The ultimate biodegradation of this compound would lead to the complete mineralization of the compound to carbon dioxide and water, contributing to the carbon cycle. However, the persistence of some of the intermediate metabolites could be of environmental concern and warrants further investigation.

Enzyme Systems Involved in Biodegradation (non-human focus)

There is currently no specific information available in scientific literature detailing the enzyme systems involved in the biodegradation of this compound in non-human organisms. General knowledge of microbial degradation of similar compounds, such as branched and aromatic carboxylic acids, suggests that its structural features—a quaternary alpha-carbon and a benzyl group—would likely pose challenges for microbial enzymes.

Typically, the biodegradation of alkyl-substituted aromatic compounds can be initiated by dioxygenase enzymes that attack the aromatic ring, or by monooxygenases that act on the alkyl side chain. The degradation of the carboxylic acid moiety itself can be catalyzed by various enzymes, including CoA ligases that activate the acid for further metabolism, often leading into pathways like the tricarboxylic acid (TCA) cycle. wikipedia.org

For instance, the degradation of some n-alkylbenzenes proceeds via β-oxidation of the alkyl side chain. nih.gov However, the 2,2-disubstituted nature of this compound would sterically hinder standard β-oxidation. Alternative pathways, such as α-oxidation or other enzymatic modifications to overcome the branching, would be necessary. Research on the biodegradation of other highly branched structures, like certain naphthenic acids, has shown that the degree of alkyl side chain branching significantly affects the rate and pathway of degradation.

Enzymes like carboxylic acid reductases (CARs) are known to reduce carboxylic acids to aldehydes, but their specificity for a sterically hindered substrate like this compound is unknown. nih.govresearchgate.net Similarly, carboxylesterases, which hydrolyze ester bonds, are generally less efficient on aromatic carboxylic acid esters due to steric and polar effects, suggesting that enzymes acting directly on the acid form might also face challenges. nih.gov

Without dedicated studies on this compound, any proposed enzymatic pathway remains speculative.

Environmental Fate Modeling and Persistence Predictions

Specific environmental fate modeling and persistence predictions for this compound are not available in the current body of scientific research. The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis. nih.gov

Environmental fate models, such as multimedia mass balance models, are used to predict a chemical's distribution and persistence in different environmental compartments like air, water, soil, and sediment. rsc.orgresearchgate.net These models require input parameters such as partition coefficients (e.g., K_ow, K_aw), water solubility, and degradation half-lives. nih.govresearchgate.net For this compound, these essential experimental data points are not publicly documented, preventing the application of such predictive models.

General principles suggest that its structure would influence its environmental behavior. The carboxylic acid group would likely lead to some degree of water solubility, while the benzyl and ethylhexyl groups would contribute to its lipophilicity. The persistence of organic pollutants is a significant environmental concern, and while models exist to screen for persistence, they rely on data that is currently lacking for this specific compound. nih.govnilu.com

The development of Quantitative Structure-Activity Relationship (QSAR) models for predicting biodegradability and environmental fate is an active area of research. nih.gov These models correlate molecular descriptors with observed properties. However, without experimental data for this compound to either train or validate such models, its persistence remains unquantified.

Advanced Analytical Method Development for 2 Benzyl 2 Ethylhexanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analytical determination of 2-Benzyl-2-ethylhexanoic acid, enabling its separation from complex matrices and, crucially, the resolution of its enantiomers. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and whether derivatization is a viable step in the workflow.

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) can be challenging. The high polarity of the carboxyl group can lead to poor peak shape (tailing) and potential adsorption onto the column, compromising resolution and reproducibility. scholaris.cacolostate.edu To overcome these issues, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar ester. colostate.edulmaleidykla.lt

Derivatization: Common derivatization strategies include silylation or esterification. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can yield a trimethylsilyl ester. Alternatively, alkylation can produce various esters. lmaleidykla.lt Formation of a benzyl (B1604629) ester through reaction with a reagent like benzyl chloroformate (BCF) has been used for other short-chain fatty acids and could be applicable here. rsc.org For enhanced sensitivity with specific detectors, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) creates a derivative suitable for electron capture detection. nih.gov

Method Optimization: The selection of the proper capillary column is critical and should be based on four key factors: stationary phase, column internal diameter, film thickness, and column length. For the analysis of the derivatized, less polar this compound, a standard non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane, is often suitable. Optimization of the temperature program is crucial to ensure efficient separation from other components and a reasonable analysis time. A typical approach involves an initial hold at a lower temperature followed by a temperature ramp to elute the semi-volatile derivative.

Table 1: Illustrative GC Method Parameters for Derivatized this compound Analysis

| Parameter | Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | Provides good resolution for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point; ensures elution of the target. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. |

| Detector | FID or MS | Provides universal detection (FID) or identification (MS). |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of aromatic carboxylic acids and can often be performed without derivatization. nih.gov Reversed-phase (RP) chromatography is the most common mode used for this class of compounds.

Method Development: In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. google.com The retention of this compound is governed by the partitioning of its non-polar benzyl and hexyl groups onto the stationary phase. A key parameter for optimization is the mobile phase pH. nih.gov By adjusting the pH to be at least 2 units below the pKa of the carboxylic acid group (typically around 4-5), the compound will be in its neutral, protonated form. This suppresses ionization and significantly increases its retention and improves peak shape. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol. sielc.com

Optimization: Fine-tuning the separation involves adjusting the ratio of the organic modifier to the aqueous buffer, which controls the retention time. A gradient elution, where the concentration of the organic modifier is increased during the run, is often used to separate compounds with a wide range of polarities and to sharpen peaks. Column temperature can also be optimized to improve peak efficiency and adjust selectivity.

Table 2: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for non-polar to moderately polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) | Aqueous component; acid suppresses ionization of the carboxyl group. |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| Gradient | 50% B to 95% B over 10 minutes | Elutes the analyte with good peak shape in a reasonable time. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis or PDA | Detects the analyte via its aromatic (benzyl) chromophore. |

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many fields, as they can have different biological activities. Chiral chromatography is the definitive technique for this purpose. nih.gov

Method Development: Enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. nih.gov Several types of CSPs are effective for separating chiral carboxylic acids:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose or amylose are widely used and highly versatile.

Cyclodextrin-based CSPs: Modified cyclodextrins (e.g., β-cyclodextrin) can separate enantiomers based on inclusion complexation and interactions at the mouth of the cyclodextrin cavity. nih.gov

Macrocyclic Glycopeptide CSPs: These phases (e.g., vancomycin-based) offer multiple interaction mechanisms (hydrophobic, ionic, hydrogen bonding) and are effective for a broad range of chiral compounds.

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is highly dependent on the CSP selected. For polysaccharide CSPs, a normal phase eluent such as a mixture of heptane and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid) is often a good starting point.

Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Column | Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series) | Provides a chiral environment for enantiomeric recognition. |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Normal phase conditions often provide good selectivity on these CSPs. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 25 °C | Temperature can affect chiral recognition; should be controlled. |

| Detector | UV-Vis or PDA (e.g., at 220 nm or 254 nm) | Detects the enantiomers as they elute. |

Hyphenated Techniques for Comprehensive Analysis

Coupling chromatographic separation with advanced detection systems, known as hyphenated techniques, provides a powerful platform for both the definitive identification and sensitive quantification of this compound.

Mass Spectrometry (MS) is a highly specific and sensitive detection method. When coupled with either GC or LC, it offers unparalleled analytical capabilities. researchgate.net

GC-MS: In GC-MS, as the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for unambiguous identification. gcms.cz By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, very low detection limits and high selectivity can be achieved for quantification.

LC-MS: LC-MS is a powerful tool for analyzing compounds without the need for derivatization. nih.gov As the analyte elutes from the LC column, it is ionized, commonly using electrospray ionization (ESI). For a carboxylic acid, ESI in negative ion mode is typically used to detect the deprotonated molecule [M-H]⁻. nih.gov This provides molecular weight information. For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed. unimi.it In this technique, the [M-H]⁻ ion is selected and fragmented to produce specific product ions. Monitoring this specific transition (a technique known as Selected Reaction Monitoring, or SRM) allows for highly selective quantification, even in very complex sample matrices. unimi.it

The choice of detector is crucial and depends on the analytical requirements and the chosen chromatographic technique.

GC Detectors:

Flame Ionization Detector (FID): This is the most common GC detector, offering robust and universal detection for nearly all organic compounds. foodsafety.institute It provides a response that is proportional to the mass of carbon, making it excellent for general-purpose quantification. foodsafety.instituteiltusa.com

Electron Capture Detector (ECD): The ECD is an extremely sensitive and selective detector for compounds containing electronegative atoms, such as halogens. phenomenex.comdrawellanalytical.com It would not be effective for the parent this compound but would be the detector of choice for achieving very low detection limits if a halogenated derivative (e.g., a pentafluorobenzyl ester) is prepared. nih.goviltusa.com

LC Detectors:

UV-Vis Detector: A UV-Visible detector is a common and reliable choice for LC analysis of this compound. hplcvials.com The presence of the benzyl group provides a strong chromophore that absorbs UV light, typically around 254 nm. hplcvials.com

Photodiode Array (PDA) Detector: A PDA detector is an advanced type of UV-Vis detector that acquires the entire UV-Vis spectrum at each point in the chromatogram. jascoinc.com This has two major advantages: it allows for the determination of the optimal detection wavelength for maximum sensitivity, and it can be used to assess peak purity by comparing spectra across an eluting peak. jasco-global.com

Table 4: Summary of Applicable Detectors and Their Characteristics

| Technique | Detector | Principle | Selectivity/Applicability |

| GC | Flame Ionization (FID) | Ionization of organic compounds in a hydrogen flame. | Universal for carbon-containing compounds; excellent for general quantification. |

| GC | Electron Capture (ECD) | Measures electron capture by electronegative compounds. | Highly sensitive and selective for halogenated compounds; requires derivatization. |

| LC | UV-Visible (UV-Vis) | Measures absorbance of UV or visible light by the analyte. | Requires a chromophore; suitable due to the benzyl group in the analyte. |

| LC | Photodiode Array (PDA) | Acquires a full UV-Vis spectrum simultaneously. | Provides spectral information for peak identification, purity assessment, and method optimization. |

| GC/LC | Mass Spectrometry (MS & MS/MS) | Separates ions based on their mass-to-charge ratio. | Highly selective and sensitive; provides structural information for definitive identification. |

An article focusing on the advanced analytical method development for this compound, specifically concerning sample preparation strategies for diverse matrices, cannot be generated at this time. Extensive searches for scientific literature detailing the extraction and sample preparation of "this compound" from various matrices did not yield any specific methods or research findings.

The available analytical methods and sample preparation techniques found relate to a similar but structurally different compound, 2-ethylhexanoic acid. Due to the strict requirement to only include information about "this compound," this information cannot be used.

Therefore, the section on "7.3. Sample Preparation Strategies for Diverse Matrices" for this compound, including data tables and detailed research findings, cannot be provided. There is no publicly available research data on this specific topic for the requested compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes with Green Chemistry Principles

The industrial synthesis of 2-ethylhexanoic acid is well-established, often involving the oxidation of 2-ethylhexanal. However, the specific synthesis of 2-benzyl-2-ethylhexanoic acid is not widely documented in publicly accessible literature. Future research could focus on developing efficient and environmentally benign methods for its preparation.

A plausible synthetic strategy involves the α-alkylation of a 2-ethylhexanoate (B8288628) ester with a benzyl (B1604629) halide, followed by hydrolysis of the resulting ester. Green chemistry principles could be integrated by:

Utilizing Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like ionic liquids or deep eutectic solvents.

Employing Catalytic Systems: Investigating the use of phase-transfer catalysts or solid-supported catalysts to enhance reaction efficiency and facilitate catalyst recovery and reuse.

Alternative Benzylation Reagents: Exploring the use of less hazardous benzylation agents, potentially through C-H activation methodologies, which would represent a significant advancement in atom economy.

Future synthetic research could also explore one-pot procedures starting from readily available precursors to streamline the manufacturing process and minimize waste generation.

Advanced Material Science Applications (non-PVC related unless fundamental chemical interaction)

The applications of this compound in material science remain largely unexplored. However, based on the properties of related compounds, several potential areas of investigation can be identified. The introduction of a benzyl group adds aromaticity and steric bulk compared to 2-ethylhexanoic acid, which could impart unique characteristics to its metallic salts and esters.

Potential research directions include:

Novel Metal-Organic Frameworks (MOFs): The steric hindrance provided by the benzyl group could lead to the formation of MOFs with unique pore structures and functionalities, potentially useful in gas storage or catalysis.

Performance Additives in Lubricants: The combination of a branched alkyl chain and an aromatic ring might offer enhanced thermal stability and film-forming properties, making its derivatives interesting candidates as additives for high-performance lubricants.

Specialty Plasticizers: While avoiding general PVC applications, its esters could be investigated as specialty plasticizers for other polymer systems where specific properties like UV resistance (due to the aromatic ring) and low volatility are required.

Fundamental studies on the coordination chemistry of 2-benzyl-2-ethylhexanoate with various metals would be a prerequisite for these applications, focusing on how the benzyl group influences the structure and properties of the resulting complexes.

Design of Structurally Related Analogs for Targeted Chemical Properties

The structure of this compound offers a versatile scaffold for the design of analogs with tailored properties. By modifying the aromatic ring or the alkyl chains, a wide range of derivatives could be synthesized for specific applications.

Future research could focus on:

Substitution on the Benzyl Group: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring could modulate the electronic properties of the molecule, influencing its reactivity and the properties of its metal complexes. For example, a para-substituted analog, hexanoic acid, 2-benzyl-2-(p-chlorophenyl)-, ethyl ester, has been noted for potential applications in the pharmaceutical industry as a precursor for more complex molecules. arkat-usa.org

Varying the Alkyl Chain Length: Modifying the ethyl or butyl groups at the α-position would alter the lipophilicity and steric bulk of the molecule, which could be used to fine-tune its solubility and interaction with other materials.

Introduction of Other Functional Groups: Incorporating additional functional groups could lead to the development of bifunctional molecules with applications in areas such as polymer chemistry or as precursors for fine chemicals.

A systematic study of structure-property relationships in a series of these analogs would be crucial for their rational design and application.

Methodological Advancements in Characterization and Analysis

While specific analytical methods for this compound are not detailed in current literature, established techniques for the analysis of similar carboxylic acids can be adapted and optimized.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the primary methods for its separation and quantification. For GC analysis, derivatization to a more volatile ester, such as a methyl or pentafluorobenzyl ester, might be necessary. researchgate.netacs.org Method development would focus on achieving high resolution and sensitivity, particularly for trace-level detection in complex matrices. The use of mass spectrometric detection (GC-MS, LC-MS) would be essential for unambiguous identification.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be critical for structural elucidation of the parent acid and its derivatives. Infrared (IR) spectroscopy would be used to identify the characteristic carbonyl and hydroxyl functional groups.

Future research in this area could involve the development of validated analytical methods for the quantification of this compound in various media, which would be essential for any future studies on its applications or environmental fate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-2-ethylhexanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via esterification or alkylation reactions. For example, analogous to the synthesis of 2-Ethyl-6-hydroxybenzoic acid (), esterification using a strong acid catalyst (e.g., H₂SO₄) under reflux conditions may be adapted. Optimization involves varying temperature (80–120°C), solvent polarity (toluene vs. THF), and catalyst concentration. Monitor reaction progress via TLC or HPLC. Purification typically employs recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., using PubChem data models as in ). Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the ethylhexanoic acid backbone (δ 1.2–2.5 ppm).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related benzoic acid derivatives () .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps (e.g., reflux).

- First Aid : For skin contact, wash with soap/water ( ). For inhalation, move to fresh air and seek medical attention.

- Storage : Keep in a cool, dry place away from oxidizers and bases ( ). Document compliance with TSCA regulations for research use ( ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in complex reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites.

- Thermodynamic stability : Compare Gibbs free energy of tautomers or conformers.

- Reaction pathways : Simulate intermediates in esterification or decarboxylation reactions. Tools like Gaussian or ORCA, validated against PubChem datasets (), are recommended. Cross-reference with experimental kinetic data to refine models .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Isotopic labeling : Track unexpected peaks in NMR (e.g., deuterated solvents or ¹³C-labeled reactants).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of byproducts (e.g., dimerization or oxidation artifacts).

- Dynamic NMR : Resolve conformational exchange broadening in crowded spectral regions (e.g., ethylhexanoic chain rotation) .

Q. How does the steric bulk of the benzyl and ethyl groups influence the compound’s catalytic or biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., para-methylbenzyl or shorter alkyl chains).

- Enzymatic assays : Test inhibition of carboxylase enzymes (e.g., acetyl-CoA carboxylase) using kinetic measurements (IC₅₀, Km).

- Molecular docking : Simulate ligand-protein interactions (e.g., with PyMOL or AutoDock) to correlate steric hindrance with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.